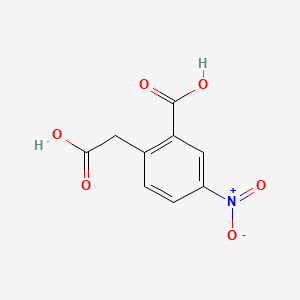

2-(Carboxymethyl)-5-nitrobenzoic acid

Cat. No. B2517938

Key on ui cas rn:

3898-66-6

M. Wt: 225.156

InChI Key: QHIFWNXJOHQQTH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08021471B2

Procedure details

Compound 13 (15.75 g/0.07 mol) was then dissolved in 150 ml 1N NaOH, treated with 0.55 g of 5% Pd—C and placed in a 500 ml Parr bottle. The resultant mixture was hydrogenated at 47 psi for 3 hours or until the uptake of hydrogen ceased. The solution was suction filtered through Celite, washed with a minimum amount of DI water and then acidified with c. HCl to pH 4-5. The solution was stored in the refrigerator (scratch to induce crystallization) over night. The product crystallized and was isolated by suction filtration. A second and third crop can be obtained by allowing the filtrate to slowly concentrate at room temperature. The product formed: 11 g (81% yield). 1H NMR (d6-DMSO): δ 7.13 (s, 1H), 6.91 (d, J=8 Hz, 1H), 6.64 (d, J=8 Hz, 1H), 3.69 (s, 2H); IR (KBr): 3320-3640 (br), 1700 (s), 1550 (s) cm−1; EI-MS (m/z) 194.1 (M−); MS/MS 150; Anal. Calcd. for C9H9NO4.(H2O)0.25: C, 54.13; H, 4.80; N, 7.02%. Found: C, 54.09; H, 5.26; N, 7.01; Na, 0.29%.

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

( s )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Yield

81%

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[CH:5]=[C:6]([C:14]([OH:16])=[O:15])[C:7](=[CH:12][CH:13]=1)[CH2:8][C:9]([OH:11])=[O:10])([O-])=O.[H][H].[K+].[Br-]>[OH-].[Na+].[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:14]([OH:16])=[O:15])[C:7](=[CH:12][CH:13]=1)[CH2:8][C:9]([OH:11])=[O:10] |f:2.3,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15.75 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C=1C=C(C(CC(=O)O)=CC1)C(=O)O

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[K+].[Br-]

|

Step Four

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

( s )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0.55 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Celite

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a minimum amount of DI water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was stored in the refrigerator (scratch to induce crystallization) over night

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product crystallized

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was isolated by suction filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A second and third crop can be obtained

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

to slowly concentrate at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product formed

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

NC=1C=C(C(CC(=O)O)=CC1)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 81% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |